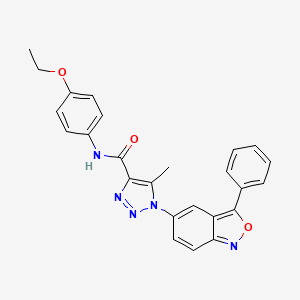![molecular formula C15H12N4O B11461403 2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B11461403.png)
2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one is a heterocyclic compound that features a unique fusion of pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with the sodium salt of 2-(hydroxymethylene)-1-cyclopentanone in the presence of piperidine acetate . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or triazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
- pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-methyl-3-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[5,1-c][1,2,4]triazin-6-one is unique due to its specific fusion of pyrazole and triazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
11-methyl-10-phenyl-1,7,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-5-one |
InChI |
InChI=1S/C15H12N4O/c1-9-13(10-5-3-2-4-6-10)15-17-16-14-11(19(15)18-9)7-8-12(14)20/h2-6H,7-8H2,1H3 |
InChI Key |
WRDOJGZMMDXVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)CC3)N=NC2=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11461325.png)
![Methyl [1-(4-chlorophenyl)cyclopentyl]carbamate](/img/structure/B11461327.png)
![3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol](/img/structure/B11461348.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11461356.png)
![Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11461358.png)


![2-[(4-Iodobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11461375.png)
![2-(2-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}ethoxy)ethanol](/img/structure/B11461376.png)
![2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11461379.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11461382.png)
![3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11461386.png)
![17-(2-bromophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11461396.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide](/img/structure/B11461404.png)
